molecular formula C14H9Cl2N3OS B4753037 2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide

2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide

Cat. No. B4753037
M. Wt: 338.2 g/mol
InChI Key: VPYXSKAWNXWQMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(3-cyano-2-pyridinyl)thio]-N-(2,6-dichlorophenyl)acetamide, commonly known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. Adenosine receptors are a class of G protein-coupled receptors that are activated by the endogenous nucleoside adenosine. These receptors are widely distributed throughout the body and play important roles in various physiological processes such as regulation of heart rate, blood pressure, and neurotransmitter release. DPCPX has been extensively studied for its potential therapeutic applications in various diseases.

Mechanism of Action

DPCPX acts as a competitive antagonist of the adenosine A1 receptor, which inhibits the binding of adenosine to the receptor. This leads to a decrease in the activation of downstream signaling pathways, resulting in various physiological and pharmacological effects.
Biochemical and Physiological Effects:
DPCPX has been shown to have several biochemical and physiological effects, including the inhibition of cyclic AMP production, the modulation of neurotransmitter release, and the regulation of ion channel activity. It has also been shown to have neuroprotective effects in various models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DPCPX is a highly selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological and pathological processes. However, its potency and selectivity may also limit its use in certain experiments, as it may not be effective at blocking other adenosine receptor subtypes.

Future Directions

There are several future directions for research on DPCPX, including the development of more potent and selective adenosine A1 receptor antagonists, the investigation of its potential therapeutic applications in various diseases, and the exploration of its mechanisms of action at the molecular level. Additionally, the use of DPCPX in combination with other drugs or therapies may also be a promising avenue for future research.

Scientific Research Applications

DPCPX has been widely used as a research tool to study the role of adenosine A1 receptors in various physiological and pathological processes. It has been shown to have potential therapeutic applications in several diseases such as Parkinson's disease, epilepsy, and ischemia-reperfusion injury.

properties

IUPAC Name

2-(3-cyanopyridin-2-yl)sulfanyl-N-(2,6-dichlorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3OS/c15-10-4-1-5-11(16)13(10)19-12(20)8-21-14-9(7-17)3-2-6-18-14/h1-6H,8H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPYXSKAWNXWQMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)NC(=O)CSC2=C(C=CC=N2)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(3-cyanopyridin-2-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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